molecular formula C12H21NO B14720846 Dodec-11-ynamide CAS No. 21233-96-5

Dodec-11-ynamide

Cat. No.: B14720846
CAS No.: 21233-96-5
M. Wt: 195.30 g/mol
InChI Key: ICXQTWJGMONVPV-UHFFFAOYSA-N
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Description

Dodec-11-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-11-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is particularly effective for acyclic carbamates, hindered amides, and aryl amides . Another method utilizes trichloroethene as a two-carbon synthon, which, under mildly basic conditions, forms dichloroacetylene. This intermediate reacts with amides to produce ynamides .

Industrial Production Methods

For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures the availability of ynamide coupling reagents at a reasonable cost and convenience .

Chemical Reactions Analysis

Types of Reactions

Dodec-11-ynamide undergoes a variety of chemical reactions, including:

    Cycloaddition: Forms complex N-containing molecules.

    Cyclization: Produces cyclic compounds.

    Intramolecular Alkoxylation-Initiated Rearrangement: Leads to rearranged products.

    Oxygen Atom Transfer Reactions: Incorporates oxygen into the molecule.

    Hydro-Heteroatom Addition Reactions: Adds heteroatoms to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles. Reaction conditions often involve mild temperatures and specific catalysts to ensure high regio- and stereoselectivity .

Major Products

The major products formed from these reactions include N-heterocycles, enamides, and other structurally complex molecules .

Scientific Research Applications

Dodec-11-ynamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodec-11-ynamide stands out due to its high reactivity and versatility in forming complex molecular structures. Its ability to undergo a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial settings .

Properties

CAS No.

21233-96-5

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

dodec-11-ynamide

InChI

InChI=1S/C12H21NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H2,13,14)

InChI Key

ICXQTWJGMONVPV-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCC(=O)N

Origin of Product

United States

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